(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate
Description
(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Properties
CAS No. |
123539-56-0 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.185 |
IUPAC Name |
methyl (2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11H,2H2,1H3/t7-/m0/s1 |
InChI Key |
XZLUUGAHUABOCN-ZETCQYMHSA-N |
SMILES |
COC(=O)C1CC2=CC(=O)C(=O)C=C2N1 |
Synonyms |
1H-Indole-2-carboxylicacid,2,3,5,6-tetrahydro-5,6-dioxo-,methylester,(2S)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the carboxylate and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylate: Shares the indole core structure but lacks the specific functional groups of (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate.
Methyl indole-2-carboxylate: Similar in structure but differs in the oxidation state and stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
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